molecular formula C4H4BrF5O2S B2546678 4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride CAS No. 2445785-16-8

4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride

Cat. No.: B2546678
CAS No.: 2445785-16-8
M. Wt: 291.03
InChI Key: LNELDHMGNJFRQB-UHFFFAOYSA-N
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Description

4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride is a chemical compound with the molecular formula C4H4BrF5O2S. It is known for its unique chemical properties and is used in various scientific research applications. The compound is characterized by the presence of bromine, fluorine, and sulfonyl fluoride groups, which contribute to its reactivity and versatility in chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride typically involves the reaction of 3,3,4,4-tetrafluorobutene with bromine and sulfonyl fluoride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to achieve optimal production efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild to moderate conditions, with the use of appropriate solvents and catalysts to facilitate the reaction .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can lead to the formation of sulfonamide derivatives .

Mechanism of Action

The mechanism of action of 4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl fluoride group is particularly reactive, allowing the compound to modify proteins and enzymes by forming stable sulfonamide bonds . This reactivity makes it a valuable tool in biochemical research and drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride is unique due to its combination of bromine, fluorine, and sulfonyl fluoride groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to form stable covalent bonds with nucleophiles makes it particularly valuable in biochemical and pharmaceutical research .

Properties

IUPAC Name

4-bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrF5O2S/c5-4(8,9)3(6,7)1-2-13(10,11)12/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNELDHMGNJFRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)F)C(C(F)(F)Br)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrF5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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